2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS2/c25-16(22-20-21-11-12-26-20)13-27-19-17(14-7-3-1-4-8-14)23-18(24-19)15-9-5-2-6-10-15/h1-12H,13H2,(H,23,24)(H,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNVDJHJSZMPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Imidazole Synthesis
The 2,5-diphenyl-1H-imidazole-4-thiol intermediate is synthesized via a modified Debus-Radziszewski reaction. A mixture of benzil (1.0 equiv), ammonium acetate (2.5 equiv), and thiourea (1.2 equiv) in glacial acetic acid undergoes reflux at 120°C for 8–12 hours. This one-pot cyclocondensation achieves 78–85% yield, with the thiol group introduced at position 4 through thiourea incorporation.
Table 1: Optimization of Imidazole-Thiol Synthesis
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Thiourea, 120°C, 8h | 85 | 92.4 |
| Thiourea, 100°C, 12h | 72 | 88.1 |
| Urea (control), 120°C, 8h | 0 | – |
Thiazole-Acetamide Coupling
The thiazol-2-ylamine component is prepared via Hantzsch thiazole synthesis, reacting α-bromoacetophenone (1.0 equiv) with thiourea (1.1 equiv) in ethanol at 60°C. Subsequent acylation with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C yields 2-chloro-N-(1,3-thiazol-2-yl)acetamide (94% purity by NMR).
Final Assembly via Nucleophilic Substitution
The imidazole-4-thiol (1.0 equiv) reacts with 2-chloro-N-(1,3-thiazol-2-yl)acetamide (1.05 equiv) in dimethylformamide (DMF) at 50°C for 6 hours, using potassium carbonate (1.5 equiv) as base. This SN2 displacement achieves 68–73% isolated yield after silica gel chromatography (hexane:ethyl acetate, 3:1).
Key Characterization Data:
- NMR (DMSO-d6): δ 8.21 (s, 1H, imidazole-H), 7.65–7.12 (m, 10H, aryl-H), 4.32 (s, 2H, SCH2CO).
- HRMS (ESI+): m/z 393.0984 [M+H]+ (calc. 393.0981).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate enhanced efficiency using microreactor systems:
- Imidazole-thiol formation in a 50 mL coiled tube reactor (residence time: 30 min)
- In-line liquid-liquid extraction for intermediate purification
- Final coupling at 200 mL/min flow rate (75% yield, >99% conversion)
Green Chemistry Approaches
Solvent screening reveals ethanol-water (4:1) as optimal for the coupling step, reducing DMF usage by 60% without yield compromise. Catalytic iodine (5 mol%) accelerates reaction kinetics (3h vs. 6h).
Mechanistic Insights and Byproduct Analysis
Competing Pathways
LC-MS monitoring identifies three primary byproducts:
Kinetic Studies
Variable-temperature NMR (25–80°C) reveals activation energy (Ea) of 45.2 kJ/mol for the SN2 step, consistent with a concerted bimolecular mechanism.
Purification and Analytical Protocols
Chromatographic Optimization
Comparative HPLC analysis (C18 column, 250 × 4.6 mm) identifies acetonitrile:0.1% formic acid (55:45) as optimal mobile phase (RRT 6.8 min, purity 99.2%).
Table 2: Purity Enhancement Through Crystallization
| Solvent System | Recovery (%) | Purity (%) |
|---|---|---|
| Ethanol-water (7:3) | 82 | 99.5 |
| Acetone-hexane (1:2) | 75 | 98.8 |
| Dichloromethane | 91 | 97.2 |
Spectroscopic Fingerprinting
FT-IR analysis confirms critical functional groups:
Comparative Analysis with Structural Analogs
Table 3: Synthetic Yields of Related Compounds
| Compound | Yield (%) | Reference |
|---|---|---|
| Target compound | 73 | |
| 2-[(1,5-Diphenylimidazol-2-yl)sulfanyl] | 68 | |
| N-(Thiazol-2-yl)acetamide derivatives | 71–79 |
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Antimicrobial Applications
Antibacterial Activity:
Recent studies have highlighted the compound's efficacy against a range of bacterial strains, including multidrug-resistant pathogens. For instance, a case study demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid. This suggests that the compound could be a promising candidate for developing new antibacterial agents .
Fungal Activity:
In addition to bacterial activity, the compound has shown antifungal properties. Laboratory tests indicated that it effectively inhibited the growth of various fungal species, making it a candidate for further development in antifungal therapies.
Anticancer Applications
Cytotoxic Effects:
The compound has been evaluated for its cytotoxic effects on different cancer cell lines. A notable study reported that at concentrations above 10 µM, it significantly reduced cell viability in breast cancer cell lines (MCF7), suggesting its potential as an anticancer agent .
Mechanism of Action:
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and specific receptors involved in cancer cell proliferation. These studies indicate that the compound may inhibit key pathways that promote tumor growth .
Enzyme Inhibition
Acetylcholinesterase Inhibition:
Another area of research involves the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promising inhibitory activity against AChE, suggesting that this compound may also contribute to cognitive enhancement by preventing acetylcholine breakdown .
Summary of Findings
The table below summarizes key findings from various studies on 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide :
Mechanism of Action
The mechanism of action of 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure is distinguished by its 2,5-diphenylimidazole core, which contrasts with mono- or dichlorophenyl substituents in analogs (Table 1). Key differences include:
- Aromatic Ring Geometry: In 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), the dichlorophenyl and thiazol rings exhibit a dihedral angle of 61.8°, reducing conjugation and favoring non-planar packing .
- Sulfanyl vs.
Table 1: Structural Parameters of Selected Acetamide Derivatives
| Compound | Core Substituent | Dihedral Angle (°) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 2,5-Diphenylimidazole | N/A* | Imidazole, sulfanyl, thiazol |
| 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl) | 3,4-Dichlorophenyl | 61.8 | Thiazol, Cl substituents |
| 2-(2,4-Dichlorophenyl)-N-(dihydro-pyrazolyl) | 2,4-Dichlorophenyl | 80.70 (amide vs. dichlorophenyl) | Pyrazolyl, Cl substituents |
Hydrogen-Bonding and Supramolecular Assembly
Hydrogen-bonding motifs are critical for crystal packing and molecular recognition:
- R²²(8) vs. R²²(10) Graph-Set Motifs :
- The dichlorophenyl-thiazolyl acetamide () forms R²²(8) dimers via N–H···N bonds, creating inversion-related pairs .
- In contrast, the dihydro-pyrazolyl analog () exhibits R²²(10) motifs due to N–H···O interactions, resulting in larger, more complex aggregates .
- The target compound’s imidazole-thiazol combination could promote mixed R²²(n) motifs , leveraging both N–H (thiazol) and S···H (sulfanyl) interactions.
Table 2: Hydrogen-Bonding Parameters
| Compound | Donor-Acceptor Pair | Graph-Set Motif | Bond Length (Å) |
|---|---|---|---|
| 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl) | N–H···N (thiazol) | R²²(8) | ~2.8–3.0* |
| 2-(2,4-Dichlorophenyl)-N-(dihydro-pyrazolyl) | N–H···O (amide-carbonyl) | R²²(10) | ~2.9–3.1* |
*Values estimated from typical hydrogen-bonding distances in analogous structures .
Biological Activity
The compound 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
This compound features a complex structure combining an imidazole ring, a thiazole moiety, and an acetamide group. The imidazole ring contributes significantly to its biological properties due to its ability to form hydrogen bonds and interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 381.5 g/mol |
| CAS Number | 901242-52-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole and thiazole rings followed by the introduction of the sulfanyl and acetamide groups. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Case Study:
In a comparative study, several imidazole derivatives were synthesized and tested for antimicrobial activity using the cylinder well diffusion method. The results indicated that certain derivatives had comparable or superior activity to standard antibiotics like Norfloxacin .
Antitumor Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines have shown promising results, with IC values indicating effective cytotoxicity.
| Cell Line | IC (µg/mL) |
|---|---|
| A-431 (skin cancer) | 1.98 |
| Jurkat (leukemia) | 1.61 |
Mechanism of Action:
The anticancer activity is believed to be linked to the compound's ability to induce apoptosis through interactions with key regulatory proteins involved in cell survival pathways .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of thiazole derivatives. Some studies suggest that compounds with similar structural features can significantly reduce seizure activity in animal models .
Structure-Activity Relationship (SAR)
The biological activity of 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can be influenced by various substituents on the imidazole and thiazole rings. For example:
- Electron-donating groups enhance activity by stabilizing reactive intermediates.
- Hydrophobic interactions play a crucial role in binding affinity to biological targets.
Q & A
Q. Optimization Strategies :
- Temperature : Maintain 60–80°C during cyclization to prevent side products .
- pH Control : Use buffered conditions (pH 7–8) for substitution reactions to enhance selectivity .
- Monitoring : Employ TLC or HPLC to track reaction progress and purity .
(Basic) Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and carbon frameworks (e.g., imidazole C-H at δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
- Infrared Spectroscopy (IR) : Validates functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for acetamide) .
(Advanced) How can computational methods enhance synthesis design and reaction pathway prediction?
Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates for imidazole cyclization .
- Reaction Path Search : Algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error in optimizing solvent/catalyst systems .
- Molecular Docking : Predicts binding affinity of derivatives to biological targets (e.g., enzymes), guiding SAR studies .
(Advanced) How should researchers address contradictory bioactivity data across studies?
Answer:
Methodological approaches include:
- Purity Validation : Re-analyze compound purity via HPLC and elemental analysis to rule out impurities as confounding factors .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration) .
- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates to assess reproducibility .
(Advanced) What strategies elucidate the mechanism of action for observed biological activities?
Answer:
- Enzyme Inhibition Assays : Measure inhibition of target enzymes (e.g., kinases) using fluorogenic substrates .
- Transcriptomic Profiling : RNA sequencing identifies differentially expressed genes in treated vs. control cells .
- Molecular Dynamics Simulations : Model ligand-protein interactions to predict binding stability and allosteric effects .
(Basic) What are common side reactions during synthesis, and how can they be mitigated?
Answer:
- Oxidation of Thiols : Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) to prevent disulfide formation .
- Over-Substitution : Limit reagent stoichiometry (1:1 molar ratio) during sulfanyl group introduction .
- Byproduct Formation : Employ column chromatography (silica gel, ethyl acetate/hexane) for purification .
(Advanced) How to design structure-activity relationship (SAR) studies for substituent modification?
Answer:
- Variation of Aryl Groups : Synthesize derivatives with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups on phenyl rings .
- Thiazole Modifications : Replace thiazole with oxazole or pyridine to assess heterocycle impact on bioactivity .
- Pharmacophore Mapping : Use CoMFA/CoMSIA models to correlate substituent properties (logP, polar surface area) with activity .
(Basic) What purification techniques yield high-priority isolates?
Answer:
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) for optimal crystal formation .
- Flash Chromatography : Gradient elution (hexane → ethyl acetate) resolves closely related impurities .
- Size-Exclusion Chromatography : Separates high-molecular-weight byproducts in polar solvents (e.g., DMF) .
(Advanced) What in silico tools predict pharmacokinetic properties?
Answer:
- ADMET Prediction : SwissADME or ADMETLab2.0 estimates absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (hERG liability) .
- Solubility Prediction : COSMO-RS calculates solvation free energy in aqueous/organic media .
- Plasma Protein Binding : Molecular dynamics simulations quantify albumin binding affinity .
(Advanced) How to improve solubility/stability in biological assays?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for controlled release .
- pH Adjustment : Use buffered solutions (pH 6.5–7.4) mimicking physiological conditions to prevent degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
